HIV-1 NNRTI Potency: 3,5-Difluoro Substitution Confers ~4-Fold Improvement Over 3-Fluoro Mono-Substitution (Direct Head-to-Head)
In a systematic SAR study of fluorine-substituted NH₂-biphenyl-diarylpyrimidine NNRTIs, the 3,5-difluoro-substituted compound 5o exhibited an EC₅₀ of 25.3 nM against wild-type HIV-1 (strain IIIB), representing a ~3.5-fold improvement in potency compared to the 3-fluoro mono-substituted analog 5g (EC₅₀ = 89.4 nM) [1]. This potency advantage was consistently reproduced across multiple comparator pairs: 3,5-DiF compound 5p (EC₅₀ = 7.65 nM) was ~2-fold more potent than 3-F analog 5h (EC₅₀ = 16.6 nM), and 3,5-DiF compound 5q (EC₅₀ = 35.9 nM) was ~3-fold more potent than 3-F analog 5i (EC₅₀ = 99.5 nM) [1]. The authors explicitly noted that 'double fluorination on the 3,5-positions of the phenyl ring...could significantly improve the inhibitory activity of HIV-1 virus...better than that of corresponding single fluorine-substituted derivatives' [1].
| Evidence Dimension | Anti-HIV-1 potency (EC₅₀, wild-type IIIB strain, MTT assay) |
|---|---|
| Target Compound Data | 5o (3,5-DiF, R₂=H): EC₅₀ = 25.3 ± 15.2 nM; 5p (3,5-DiF, 2′-F): EC₅₀ = 7.65 ± 2.07 nM; 5q (3,5-DiF, 3′-F): EC₅₀ = 35.9 ± 6.90 nM; 5t (3,5-DiF, 4′-CN): EC₅₀ = 1.80 ± 1.00 nM |
| Comparator Or Baseline | 5g (3-F, R₂=H): EC₅₀ = 89.4 ± 64.9 nM; 5h (3-F, 2′-F): EC₅₀ = 16.6 ± 10.1 nM; 5i (3-F, 3′-F): EC₅₀ = 99.5 ± 36.8 nM |
| Quantified Difference | ~3.5-fold (5o vs. 5g); ~2.2-fold (5p vs. 5h); ~2.8-fold (5q vs. 5i). Selectivity Index (SI): 5t SI = 66,443 vs. etravirine SI = ~1,587. |
| Conditions | MTT assay in MT-4 cells; WT HIV-1 strain IIIB; cytotoxicity measured as CC₅₀ in parallel |
Why This Matters
This reproducible ~2–4-fold potency advantage of the 3,5-difluoro motif over mono-fluoro substitution directly demonstrates that the specific difluorination pattern is a critical determinant of target engagement, justifying its selection as a privileged building block for antiviral drug discovery programs.
- [1] Ding L, Pannecouque C, De Clercq E, Zhuang C, Chen FE. Development of fluorine-substituted NH₂-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharm Sin B. 2022;13(3):1192-1203. Table 1, compounds 5g–5t. doi:10.1016/j.apsb.2022.08.017. View Source
